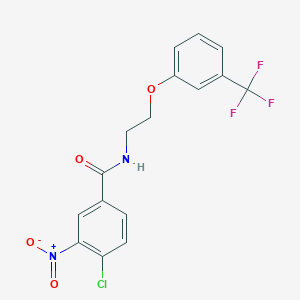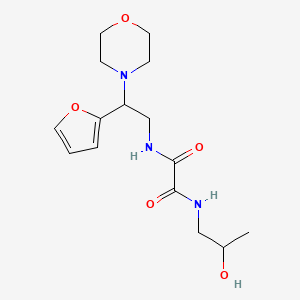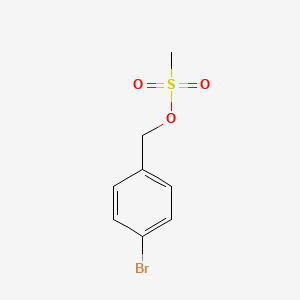
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C16H18ClFN4O and its molecular weight is 336.8. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pharmaceuticals
Compounds similar to the specified chemical structure are key intermediates in the synthesis of neuroleptic agents, such as Fluspirilen and Penfluridol. These agents are part of a broader class of pharmaceuticals that include a specific phenylpiperidine or piperazine moiety attached to a fluorophenyl group. For instance, a synthesis approach involves the rhodium-catalyzed hydroformylation of certain allyl or propargyl alcohols, demonstrating a methodology for constructing complex pharmaceuticals from simpler chemical precursors (Botteghi et al., 2001).
Antimalarial Agents
Piperazine and pyrrolidine derivatives, related to the compound , have been synthesized and evaluated for their effectiveness against Plasmodium falciparum, a chloroquine-resistant strain. These studies revealed the significance of structural features like the presence of a hydroxyl group, a propane chain, and a fluorine atom for antimalarial activity. The exploration of these compounds contributes to the ongoing search for new therapeutic agents against malaria (Mendoza et al., 2011).
Antipsychotic Agents
The synthesis of 5-HT2 antagonist compounds, which include variations of the phenylpiperidine structure, highlights the potential of these molecules in the development of antipsychotic medications. The structural modifications and evaluation of their bioactivity underscore the importance of these compounds in medicinal chemistry research aimed at discovering new treatments for psychiatric disorders (Watanabe et al., 1993).
Antimicrobial Activity
Research into the antimicrobial properties of triazole derivatives featuring the fluorophenyl and piperazine groups has led to the synthesis of novel compounds. These studies aim to address the need for more effective antimicrobial agents by exploring the structure-activity relationships of these molecules (Nagamani et al., 2018).
Neurokinin-1 Receptor Antagonists
Compounds structurally related to the query molecule have been identified as potent neurokinin-1 (NK1) receptor antagonists. These findings are significant for developing new therapeutic strategies for treating conditions like depression and emesis, showcasing the broad applicability of these chemical frameworks in addressing various health issues (Harrison et al., 2001).
properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O/c17-14-3-1-12(11-15(14)18)2-4-16(23)21-8-5-13(6-9-21)22-10-7-19-20-22/h1,3,7,10-11,13H,2,4-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUODBSSJKDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2889507.png)
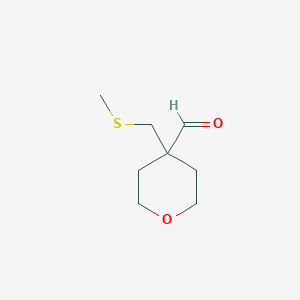
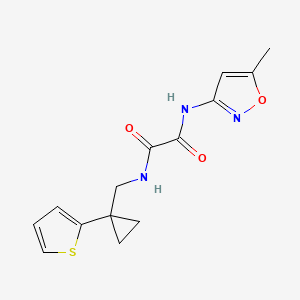
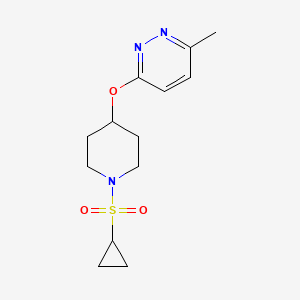
![(3Z)-3-{[(2-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889514.png)
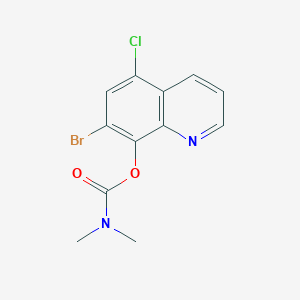
![2-(1,3-dimethyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(2-ethoxybenzyl)acetamide](/img/structure/B2889517.png)
![7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2889518.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2889519.png)
